BENCHE

Foundational & Exploratory

Check Availability & Pricing

VTP50469 target selectivity profile

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name:

Cat. No.:

\

VTP50469

B10824408

Get Quote

An In-depth Technical Guide to the VTP50469 Target Selectivity Profile

Introduction

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor

developed through structure-based drug design.[1][2] It is engineered to specifically disrupt the

protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL)

protein.[1][3] This interaction is a critical dependency for the oncogenic activity of MLL fusion

proteins in MLL-rearranged (MLL-r) leukemias and is also implicated in NPM1-mutant (NPM1c)

acute myeloid leukemia (AML).[1][4][5] VTP50469's mechanism of action involves high-affinity

binding that displaces Menin from chromatin, leading to the suppression of key leukemogenic

genes, which in turn induces cellular differentiation and apoptosis.[1][3] Preclinical studies have

demonstrated significant anti-leukemia activity in both in vitro and in vivo models, supporting its
development for clinical trials.[1][6] A close analog of VTP50469, revumenib (SNDX-5613), has
advanced into clinical trials for treating relapsed or refractory acute leukemias.[2][7][8]

Quantitative Target Selectivity Profile

VTP50469 exhibits a high degree of potency and selectivity for the Menin-MLL interaction. Its

binding affinity and inhibitory concentrations have been quantified through various biochemical

and cellular assays.
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Parameter Value Assay Type Target Reference
) Menin-MLL
Ki 104 pM Cell-free Assay ) [3]
Interaction

MLL-rearranged

Cell-based & NPM1-mutant
ICso ~10 nM ) [4]
Assays leukemia cell
lines

] ) MLL-rearranged
Cell Proliferation )
ICso Low nM range leukemia cell [1]
Assay )
lines

Cellular and In Vivo Selectivity

The selectivity of VTP50469 is further demonstrated by its differential effects on various
leukemia cell lines and its on-target activity in animal models.

o Cell Line Selectivity: VTP50469 demonstrates potent anti-proliferative activity specifically
against leukemia cell lines that harbor MLL-rearrangements.[1] In contrast, it has no effect on
cell lines that do not have these rearrangements.[1] MLL-r cell lines themselves show varied
sensitivity, categorized as very sensitive (e.g., MOLM13, MV4;11), moderately sensitive
(e.g., RS4;11), and resistant (e.g., THP1).[9]

e Mechanism of Cellular Response: In MLL-r acute lymphoblastic leukemia (ALL) cell lines,
VTP50469 induces apoptosis in a dose-dependent manner.[1] In MLL-r AML cell lines, the
primary response is dose-dependent differentiation, characterized by increased expression
of the cell surface marker CD11b.[1]

 In Vivo Efficacy: In patient-derived xenograft (PDX) models of both MLL-r AML and MLL-r
ALL, oral administration of VTP50469 leads to dramatic reductions in leukemia burden in the
peripheral blood, spleen, and bone marrow, with no observed toxicity.[1][4] Remarkably, in
some PDX models of MLL-r ALL, the treatment appeared to eradicate the disease, with mice
remaining disease-free for over a year post-treatment.[1][6]
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Mechanism of Action: Disrupting the MLL-Menin
Complex

The primary mechanism of VTP50469 is the physical disruption of the Menin-MLL interaction.
In MLL-r leukemias, the MLL-fusion protein aberrantly recruits a complex including Menin and
DOTL1L to chromatin.[1][10] This complex maintains a leukemogenic gene expression program,
notably upregulating genes like MEIS1 and HOXA.[1][5] VTP50469 binds to Menin, preventing
its interaction with the MLL-fusion protein.[1][3] This leads to the displacement of Menin from
chromatin, a subsequent reduction in MLL-fusion protein occupancy at select target genes, and
downregulation of their expression, thereby reversing the oncogenic state.[1][10]
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VTP50469 mechanism of action in MLL-rearranged leukemia.

While the primary target is the Menin-MLL interaction, some studies suggest VTP50469 may
also partially disrupt the interaction between Menin and MYC, leading to the downregulation of
MY C target genes.[11] This indicates a potential secondary mechanism contributing to its anti-
cancer effects.
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Logical flow of VTP50469's anti-leukemic mechanism.

Experimental Protocols

The target selectivity profile of VTP50469 was established using a range of detailed
experimental methodologies.

1. Cell-Free Binding Assay To determine the direct binding affinity (Ki), a cell-free assay was
employed. This biochemical method involves using purified Menin and MLL proteins. The ability
of VTP50469 to inhibit the interaction between these two proteins is measured, allowing for a
precise calculation of the inhibitor constant (Ki) without the complexity of a cellular
environment.[3]

2. Cell Viability and Proliferation Assays To assess cellular potency (ICso) and selectivity,
various leukemia cell lines (including MLL-r lines like MOLM13, RS4;11, and MV4;11, as well
as non-MLL-r lines) were treated with escalating doses of VTP50469.[1][9] Viable cells were
counted at different time points (e.g., up to 10 days) using methods like trypan blue exclusion.
[9] The concentration required to inhibit 50% of cell growth was then calculated.

3. Gene Expression Analysis (RNA-seq) To confirm that target inhibition leads to the expected
downstream effects, RNA sequencing was performed. MLL-r cell lines (MOLM13 and RS4;11)
were treated with VTP50469 or a DMSO control for 2 and 7 days.[1] Total RNA was then
extracted, converted to cDNA libraries, and sequenced. The resulting data was analyzed to
identify genes that were significantly up- or downregulated, confirming the suppression of the
MLL-fusion target gene signature.[1]

4. Chromatin Immunoprecipitation Sequencing (ChlP-seq) ChlP-seq was used to directly
measure the effect of VTP50469 on protein occupancy at a genomic level.[1] This technique
provided definitive evidence that the drug displaces Menin from chromatin.
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Workflow for ChiP-seq to assess Menin chromatin occupancy.
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5. Patient-Derived Xenograft (PDX) Models To evaluate in vivo efficacy and on-target activity,
immunodeficient mice were engrafted with human MLL-r leukemia cells from patients.[1] Once
leukemia was established, mice were treated with VTP50469, often formulated in their chow for
oral delivery.[4] Leukemia burden was monitored by measuring the percentage of human
CD45+ cells in the peripheral blood, bone marrow, and spleen via flow cytometry.[1] On-target
activity was confirmed by measuring the expression of target genes like MEIS1 in the
remaining leukemia cells.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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